![molecular formula C23H24N6 B6051745 3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)

3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

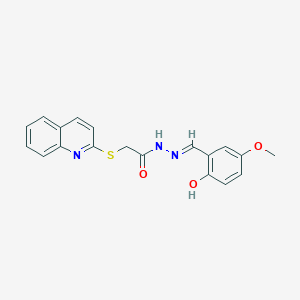

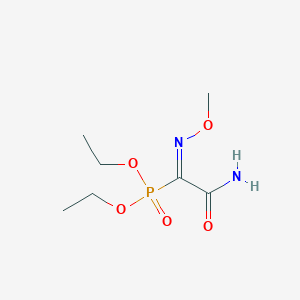

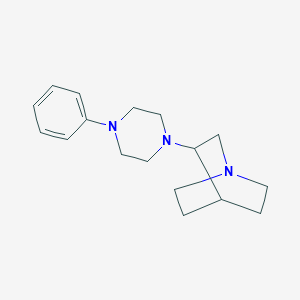

3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine, commonly known as DPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPP belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

科学研究应用

- L1 and L2 complexes of cobalt(II) have been investigated for photocatalytic CO2 reduction. Under white light irradiation, they selectively produce carbon monoxide (CO) from CO2. The triply reduced [Co^0(L2•)]ˉ species from L2 plays a crucial role in activating CO2. However, the strong CO binding constant and slow CO release limit catalytic efficiency .

- L1 derivatives have been explored as novel cyclin-dependent kinase 2 (CDK2) inhibitors. Compounds derived from L1 exhibit significant inhibitory activity against CDK2, making them potential candidates for cancer therapy .

- L1 can be linked with oligosaccharides and cyclodextrins to create chiral chromatography stationary phases. These phases are useful for separating enantiomers in analytical chemistry .

- The pyrazolo[1,5-a]pyrimidine scaffold, including L1 , serves as an antitumor agent. Its versatile structural modifications at specific positions allow researchers to tailor its properties for targeted cancer therapy .

- Inspired by polypyridine ligands, L1 and L2 represent a class of metal complexes with potential for CO2 conversion. Their study contributes to the development of sustainable fuel production methods .

- Researchers explore L1 and L2 as building blocks for designing new molecular catalysts. Their unique ligand structures offer opportunities for fine-tuning reactivity and selectivity in various catalytic processes .

Photocatalytic CO2 Reduction

CDK2 Inhibition

Chiral Chromatography Stationary Phases

Antitumor Scaffold

Metal Complexes for CO2 Conversion

Molecular Design and Catalysis

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, which could result in changes in the targets’ properties.

Biochemical Pathways

The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that it might affect pathways related to light absorption and emission .

Result of Action

The compound’s tunable photophysical properties suggest that it might have effects on cellular processes related to light absorption and emission .

Action Environment

The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that its action might be influenced by the presence of light .

属性

IUPAC Name |

3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMFXHONALZDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(1E)-3-[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6051675.png)

![2-{4-amino-6-[(E)-2-(3-methyl-2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6051681.png)

![2-(phenoxymethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6051685.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)

![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)

![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)

![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)